2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide
Description
2-(2,4-Difluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide is a synthetic organic compound characterized by the presence of a difluorophenoxy group and a piperidinylacetamide moiety
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-2-19-7-5-12(6-8-19)18-15(20)10-21-14-4-3-11(16)9-13(14)17/h3-4,9,12H,2,5-8,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPARFSAHHHYIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide typically involves the following steps:
Formation of the 2,4-difluorophenoxy intermediate: This can be achieved by reacting 2,4-difluorophenol with an appropriate alkylating agent under basic conditions.
Acylation: The intermediate is then subjected to acylation using chloroacetyl chloride in the presence of a base such as triethylamine to form the 2-(2,4-difluorophenoxy)acetyl chloride.
Amidation: The final step involves the reaction of the acyl chloride with 1-ethyl-4-piperidineamine to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding the corresponding amine.
Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Difluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the piperidinylacetamide moiety can interact with active sites or allosteric sites on proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide: Similar structure but with chlorine atoms instead of fluorine.
2-(2,4-Difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide: Similar structure but with a methyl group instead of an ethyl group on the piperidine ring.
Uniqueness
The presence of fluorine atoms in 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide can significantly influence its chemical properties, such as increased metabolic stability and altered electronic effects, making it distinct from its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
